2-Amino-5-nitrobenzoato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

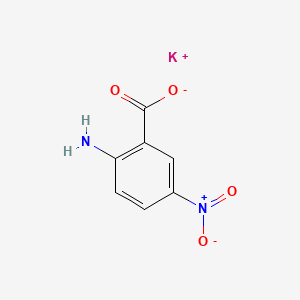

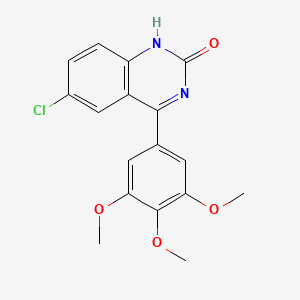

Potassium 2-amino-5-nitrobenzoate is an organic compound with the molecular formula C7H5KN2O4 and a molecular weight of 220.22 . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of compounds similar to Potassium 2-amino-5-nitrobenzoate, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid . This process can be optimized using continuous flow systems .Molecular Structure Analysis

The molecular structure of Potassium 2-amino-5-nitrobenzoate consists of a benzoic acid core with an amino group and a nitro group attached . The potassium ion is likely associated with the carboxylate group of the benzoic acid core .Chemical Reactions Analysis

While specific chemical reactions involving Potassium 2-amino-5-nitrobenzoate are not well-documented, compounds with similar structures, such as benzocaine, undergo various reactions. These include esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or starting with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical and Chemical Properties Analysis

Potassium 2-amino-5-nitrobenzoate is a yellow crystalline powder. It has a molecular weight of 220.22 .Aplicaciones Científicas De Investigación

Agricultura y Nanotecnología

Antecedentes: El potasio es un nutriente primario esencial para el crecimiento de los cultivos y el desarrollo del rendimiento. Sin embargo, la escasez de recursos minerales de potasio y la baja eficiencia de los fertilizantes han afectado los rendimientos de los cultivos. La nanotecnología ofrece soluciones prometedoras para mejorar la utilización del potasio y aumentar la productividad de los cultivos.

Aplicación:- Fertilizantes de Nano-Potasio: Los investigadores están explorando el uso de nanomateriales para crear fertilizantes de potasio eficientes. Estos nano-fertilizantes pueden mejorar los rendimientos de los cultivos y minimizar la contaminación ambiental. Al encapsular iones de potasio dentro de nanocristales, su liberación controlada asegura la disponibilidad óptima de nutrientes para las plantas .

Perspectivas futuras: Si bien los fertilizantes de nano-potasio son prometedores, se necesita más investigación para abordar las lagunas en este campo.

Síntesis orgánica

Aplicaciones sintéticas:En resumen, el 2-Amino-5-nitrobenzoato de potasio es prometedor en agricultura, medicina, ciencia de materiales, química analítica, estudios ambientales y síntesis orgánica. Los investigadores continúan explorando sus aplicaciones multifacéticas, con el objetivo de aprovechar su potencial para el desarrollo sostenible y el avance científico. 🌱🔬🌎 .

Safety and Hazards

While specific safety data for Potassium 2-amino-5-nitrobenzoate is not available, similar compounds may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Mecanismo De Acción

Target of Action

Potassium 2-amino-5-nitrobenzoate is a chemical compound that is used in various applications, including as an intermediate for dyes and pharmaceuticals . .

Mode of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that nitrobenzoates can be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in water . These properties may influence its bioavailability.

Result of Action

It is known that nitrobenzoates can be used in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can result in the formation of new carbon–carbon bonds, which can have significant effects at the molecular level.

Action Environment

The action of Potassium 2-amino-5-nitrobenzoate can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which nitrobenzoates can be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of Potassium 2-amino-5-nitrobenzoate, could be influenced by the presence of various functional groups and the conditions under which the reaction takes place.

Propiedades

IUPAC Name |

potassium;2-amino-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4.K/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPWTVKTDYMCB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)